molecular formula C8H11F3O3 B13551464 Ethyl2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate

Ethyl2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate

Cat. No.: B13551464
M. Wt: 212.17 g/mol
InChI Key: BECDMUWARKAAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a fluorinated α,β-unsaturated ester characterized by a hydroxy group, a methyl group, and a trifluoromethyl group at the β-position. This compound combines the reactivity of an enoate ester with the electron-withdrawing effects of the trifluoromethyl group, making it valuable in synthetic organic chemistry, particularly in cycloadditions and nucleophilic additions.

Properties

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate

InChI

InChI=1S/C8H11F3O3/c1-4-14-6(12)7(13,5(2)3)8(9,10)11/h13H,2,4H2,1,3H3

InChI Key

BECDMUWARKAAJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=C)C)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Ethyl Acetoacetate with Trifluoromethyl Vinyl Ketone

One of the most commonly reported methods involves the reaction of ethyl acetoacetate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (a trifluoromethyl vinyl ketone derivative) under basic conditions to form the target compound.

  • Procedure :
    • Ethyl acetoacetate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one are combined in anhydrous ethanol.
    • Sodium ethoxide is added dropwise at controlled temperature (~30°C).
    • The reaction is maintained until the starting materials are consumed (monitored by chromatographic methods).
    • Acidification with dilute hydrochloric acid (pH 1-2) followed by extraction with ethyl acetate yields the crude product.
  • Yield : Approximately 67.7% crude yield reported.
  • Advantages : Straightforward, moderate temperature, and relatively high yield.
  • Challenges : Requires careful control of base addition and reaction temperature to minimize side reactions.

Wittig-Type Olefination Using Triethyl Phosphonoacetate and Trifluoromethyl Vinyl Ketone

Another approach involves the olefination of trifluoro-substituted ketones with phosphonate reagents.

  • Procedure :
    • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is reacted with triethyl phosphonoacetate in the presence of sodium ethoxide or sodium methoxide as base.
    • The reaction is performed under nitrogen atmosphere, initially cooled (around 0°C to -5°C), then slowly warmed to room temperature.
    • After completion, the mixture is concentrated and purified by distillation or extraction.
  • Reaction Conditions :
    • Solvents: Ethanol or methanol.
    • Base: Sodium ethoxide or sodium methoxide.
    • Temperature: Controlled cooling followed by room temperature stirring.
  • Outcome : Formation of a mixture of dienoates including ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate.
  • Purification : Requires washing with water, brine, and organic solvent extraction to remove emulsions and impurities.

Esterification from Hydroxy Acids and Trifluoroacetic Anhydride

A classical esterification route involves starting from hydroxy acids and trifluoroacetic anhydride.

  • Method :
    • Hydroxy acid precursors are reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.
    • Subsequent esterification with ethanol under reflux conditions forms the ethyl ester.
  • Reaction Parameters :
    • Temperature: Reflux.
    • Solvent: Typically ethanol or other alcohols.
    • Catalyst: Acid catalysts or base catalysts depending on the esterification method.
  • Notes : This method is less commonly detailed but provides a route from simpler starting materials.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Advantages Challenges
Base-catalyzed condensation (Ethyl acetoacetate + trifluoromethyl vinyl ketone) Ethyl acetoacetate, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, sodium ethoxide 30°C, ethanol solvent, acid workup ~67.7 Moderate temperature, good yield Requires careful base addition, side reactions possible
Wittig-type olefination (Triethyl phosphonoacetate + trifluoromethyl vinyl ketone) Triethyl phosphonoacetate, sodium ethoxide, trifluoromethyl vinyl ketone 0°C to RT, ethanol or methanol solvent 60-70* Controlled stereochemistry, clean reaction Emulsion formation during purification, multiple products
Esterification from hydroxy acids and trifluoroacetic anhydride Hydroxy acids, trifluoroacetic anhydride, ethanol Reflux, acid/base catalysis Variable Uses simple starting materials Less detailed, potential for incomplete reactions

*Yields approximate based on literature synthesis and purification steps.

Analytical and Characterization Techniques

Notes on Reaction Mechanism and Side Reactions

  • The trifluoromethyl group is strongly electron-withdrawing, which stabilizes intermediates and enhances electrophilicity.
  • Side reactions include enamine formation and enol ether byproducts, especially in ring-closure or condensation steps.
  • Water generated during reactions can hydrolyze intermediates back to starting ketones, reducing yield.
  • Base strength and reaction temperature critically influence selectivity and conversion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

    Reduction: Reduction reactions can be used to convert the ester group into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, trifluoroacetimidoyl chloride, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile and specific temperature controls to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a chemical compound with the molecular formula C8H11F3O3 and a molecular weight of 212.2. It has potential applications in various fields of research and industry. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Applications in Scientific Experiments

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be employed as a reagent in organic synthesis. It can also serve as a building block for producing pharmaceuticals and agrochemicals, as well as a ligand for catalysis. Furthermore, this compound can be utilized in the development of anti-inflammatory and anti-tumor drugs.

Ongoing Research

Current research on ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is exploring its potential antiviral and anti-tumor activities, in addition to its use as a building block for producing pharmaceuticals and agrochemicals.

Potential Implications in Various Fields

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate holds promise for various research and industrial applications. In the pharmaceutical industry, it can be used as a building block for creating anti-inflammatory and anti-tumor drugs. In the agrochemical industry, it can be used as a building block for producing herbicides and pesticides. It can also serve as a ligand for producing asymmetric catalysts in the field of catalysis.

Limitations and Future Directions

The use of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is limited by its high cost and the difficulty of synthesizing it in large quantities. Future research should focus on developing more efficient and cost-effective synthesis methods. More studies are needed to determine the full range of its biological activities and potential toxicity. Future research could also focus on developing new applications for the compound in different fields of research and industry.

Some potential future directions include:

  • Developing new synthetic methods for the production of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate.
  • Exploring the potential antiviral activity of the compound against different viruses.
  • Developing new applications for the compound in the field of catalysis.
  • Investigating the activities of the compound on different cell lines and animal models.
  • Using the compound as a building block for the production of new and potent anti-inflammatory and anti-tumor drugs.
  • Evaluating the potential of the compound in the development of new herbicides and pesticides.
  • Developing new analytical methods for the detection and quantification of the compound.
  • Investigating the potential of the compound in the field of green chemistry and sustainable development.
  • Developing new formulations and delivery systems for the compound to enhance its efficacy and reduce its toxicity.
  • Conducting more comprehensive toxicity and safety studies on the compound.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in various chemical reactions, leading to the formation of new compounds with enhanced properties .

Comparison with Similar Compounds

Key Structural Features

The compound’s structure is compared to related esters in Table 1:

Compound Name Substituents at C2/C3 Positions Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate C2: -OH, -CF₃; C3: -CH₃ Ester, hydroxy, trifluoromethyl C₈H₁₁F₃O₃ 212.17 Not provided
Ethyl 3-methylbut-3-enoate C3: -CH₃; C2: -H Ester, α,β-unsaturated C₇H₁₂O₂ 128.17 1617-19-2
Ethyl (2E)-3-phenyl-2-butenoate C3: -Ph; C2: -H Ester, α,β-unsaturated, aryl C₁₂H₁₄O₂ 190.24 1504-72-9
Ethyl 2-methyl-3-(4-methylphenyl)but-2-enoate C2: -CH₃; C3: -p-tolyl Ester, α,β-unsaturated, aryl C₁₄H₁₈O₂ 218.29 Not provided

Key Observations :

  • The trifluoromethyl and hydroxy groups in the target compound distinguish it from simpler esters like ethyl 3-methylbut-3-enoate, which lacks electronegative substituents .
  • Compared to aryl-substituted analogs (e.g., ethyl 3-phenylbut-2-enoate), the trifluoromethyl group significantly alters electronic properties, reducing electron density at the β-carbon and enhancing reactivity toward nucleophiles .

Physicochemical Properties

Comparative data for selected properties:

Property Ethyl 2-Hydroxy-3-Methyl-2-(Trifluoromethyl)but-3-enoate Ethyl 3-Methylbut-3-enoate Ethyl (2E)-3-Phenyl-2-butenoate
Boiling Point Estimated >200°C (due to polar groups) ~150–160°C ~280°C
Solubility Moderate in polar solvents (e.g., DMSO, ethanol) High in organic solvents Low in water; soluble in ethers
LogP (Lipophilicity) ~2.5 (CF₃ increases hydrophobicity) 1.9 ~3.0 (aryl group contribution)
Hydrogen Bonding Capacity High (due to -OH) None None

Notes:

  • The hydroxy group in the target compound enhances solubility in polar solvents but reduces volatility compared to non-hydroxylated analogs .
  • The trifluoromethyl group increases metabolic stability, a trait critical in agrochemical and pharmaceutical applications .

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance from the trifluoromethyl and hydroxy groups complicates regioselective functionalization. Catalytic systems must balance activity and selectivity .
  • Thermal Stability : The compound’s stability under reaction conditions (e.g., high-temperature cycloadditions) requires further study, as fluorinated esters can decompose via β-elimination .
  • Environmental Impact : Fluorinated compounds often persist in ecosystems; structural modifications may be needed to align with regulations like the Stockholm Convention .

Biological Activity

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be characterized by its molecular formula C8H10F3O3C_8H_10F_3O_3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

The biological activity of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group can influence the binding affinity to proteins and enzymes, potentially altering their activity.

  • Inhibition of Enzymatic Activity : Research has shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting that ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate may exhibit similar properties.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes
CytotoxicityGrowth inhibition in cancer cell lines

Case Studies

  • Antimicrobial Studies : A study published in MDPI found that derivatives of similar compounds exhibited significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group was noted to enhance this effect, indicating that ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate could similarly impact microbial growth .
  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds structurally related to ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate showed cytotoxic effects on cancer cell lines, particularly osteosarcoma cells. The MTT assay revealed that these compounds could inhibit cell proliferation effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate. Modifications to the hydroxy and trifluoromethyl groups have been shown to significantly affect potency and selectivity:

  • Hydroxy Group Modifications : Altering the position or substituents on the hydroxy group can lead to variations in biological activity, affecting enzyme interactions.
  • Trifluoromethyl Group Influence : The presence of the trifluoromethyl group has been correlated with increased binding affinity for certain targets, enhancing both antimicrobial and anticancer activities .

Q & A

Basic: What are the key synthetic challenges in preparing Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate, and how can they be addressed methodologically?

Answer:
The synthesis of this compound involves challenges such as regioselectivity in forming the trifluoromethyl-substituted enoate backbone and avoiding side reactions (e.g., hydrolysis of the ester group). Methodological solutions include:

  • Catalyst Selection : Indium(III) tris(trifluoromethanesulfonate) can enhance regioselectivity in alkyne addition reactions, as demonstrated in similar trifluoromethyl-enoate syntheses .
  • Temperature Control : Maintaining an inert atmosphere (e.g., nitrogen) and low temperatures (-10°C to 0°C) minimizes unwanted side reactions like ester hydrolysis .
  • Purification Techniques : Flash chromatography (e.g., using ethyl acetate/petroleum ether gradients) effectively isolates the product from byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:
Key techniques and markers include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the hydroxy (-OH) proton signal (δ 5.0–6.0 ppm, broad) and trifluoromethyl (-CF₃) splitting patterns in adjacent protons .
    • ¹³C NMR : The ester carbonyl (C=O) appears at δ 165–175 ppm, while the CF₃ group shows a quartet (¹J₃₁P ~ 270 Hz) due to fluorine coupling .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of -COOEt or -CF₃ groups) .
  • IR Spectroscopy : Hydroxy (-OH) stretching (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) are critical markers .

Advanced: How can computational methods predict the reactivity of the trifluoromethyl group in this compound under various reaction conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the CF₃ group’s electron-withdrawing effect lowers HOMO energy, directing attack to the α,β-unsaturated ester .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability; polar aprotic solvents (e.g., DMF) stabilize the enoate via hydrogen bonding with the hydroxy group .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to identify binding motifs involving the CF₃ group .

Advanced: What strategies are recommended for resolving contradictions in crystallographic data obtained for this compound?

Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. Adjust parameters like ADPs (anisotropic displacement parameters) to resolve electron density ambiguities .
  • Validation Tools : Employ PLATON or OLEX2 to check for missed symmetry, overfitting, or disorder in the CF₃ or hydroxy groups .
  • Complementary Techniques : Pair X-ray diffraction with neutron diffraction (for H-atom positioning) or solid-state NMR (for dynamic disorder analysis) .

Intermediate: How does the presence of the hydroxy and trifluoromethyl groups influence the compound’s stability in different solvents?

Answer:

  • Hydroxy Group : Increases polarity, enhancing solubility in polar solvents (e.g., methanol, DMSO) but promoting degradation via ester hydrolysis in aqueous media. Stabilization requires anhydrous conditions and acidic buffers (pH 4–6) .
  • Trifluoromethyl Group : Improves thermal stability (CF₃ bond strength) but reduces solubility in non-polar solvents. Use fluorinated solvents (e.g., hexafluorobenzene) or surfactants to mitigate aggregation .

Advanced: In biological studies, what experimental designs are optimal for elucidating the interaction mechanisms of this compound with enzymes?

Answer:

  • Kinetic Assays : Monitor enzyme inhibition via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) between the compound and target enzymes, focusing on CF₃-induced hydrophobic interactions .
  • Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by comparing wild-type and mutant (e.g., Ala-scan) binding affinities .

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